N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
CAS No.: 474907-74-9
Cat. No.: VC16137851
Molecular Formula: C24H21N3O2S
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 474907-74-9 |
|---|---|
| Molecular Formula | C24H21N3O2S |
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | N-(3-methylphenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C24H21N3O2S/c1-16-10-12-19(13-11-16)27-23(29)20-8-3-4-9-21(20)26-24(27)30-15-22(28)25-18-7-5-6-17(2)14-18/h3-14H,15H2,1-2H3,(H,25,28) |
| Standard InChI Key | BTRIFYCHJHATSV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C |
Introduction
Synthesis
Although specific synthesis protocols for this exact compound are not readily available in the provided sources, it likely involves:
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Quinazoline Core Formation: Quinazoline derivatives are typically synthesized via cyclization of anthranilic acid derivatives with amides or nitriles.
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Sulfanyl Linkage Formation: The introduction of the sulfanyl group could be achieved by nucleophilic substitution using thiols or related precursors.
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Final Coupling Step: The acetamide functionalization likely involves amidation reactions using activated acids or acyl chlorides.
Pharmacological Interest
Compounds containing quinazoline frameworks are widely studied for their biological activities, including:
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Anticancer Properties: Quinazoline derivatives often act as kinase inhibitors.
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Anti-inflammatory Activity: Sulfanyl-acetamide linkages are explored for modulating enzymatic pathways like COX or LOX.
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Antimicrobial Effects: The aromatic and heterocyclic nature of such compounds enhances interactions with microbial targets.
Molecular Docking Studies
Similar compounds have been evaluated in silico for their binding affinities to enzymes such as 5-lipoxygenase (5-LOX), suggesting potential anti-inflammatory applications.
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques are employed:
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NMR Spectroscopy (1H and 13C): To identify functional groups and verify connectivity.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared Spectroscopy (IR): To detect characteristic functional group vibrations (e.g., C=O, N-H).
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X-Ray Crystallography: For detailed structural elucidation if crystalline samples are available.
Comparison with Related Compounds
| Feature | N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide | Related Quinazoline Derivatives |
|---|---|---|
| Core Structure | Quinazoline with sulfanyl-acetamide linkage | Quinazoline or benzodiazepine |
| Substituents | Methyl groups on phenyl rings | Halogens, alkoxy groups |
| Biological Activity | Predicted anti-inflammatory or anticancer potential | Kinase inhibition, enzyme modulation |
Limitations and Future Research Directions
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Biological Testing: Experimental validation of its pharmacological effects is needed.
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Toxicity Studies: Comprehensive toxicity profiles must be developed to assess safety.
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Structure Optimization: Modifications to enhance solubility and target specificity could be explored.
This compound represents an intriguing candidate for further research due to its structural complexity and potential biological activity. Future studies should focus on its synthesis optimization, detailed characterization, and pharmacological evaluation to unlock its full potential in medicinal chemistry.
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